(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
Description
(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral primary amine characterized by a 4-(difluoromethyl)phenyl substituent and an R-configuration at the stereogenic center. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research. The difluoromethyl group (-CF₂H) contributes to its electronic and steric properties, balancing lipophilicity and metabolic stability compared to bulkier substituents like trifluoromethyl (-CF₃) .
Properties
IUPAC Name |
(1R)-1-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHMDPVPVWGCO-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Difluoromethylation
The difluoromethyl group is introduced via nucleophilic substitution using reagents like sodium difluoromethanesulfinate (DFMS). For example, 4-bromobenzaldehyde reacts with DFMS in dimethyl sulfoxide (DMSO) at 110°C for 12 hours, achieving 78% yield of 4-(difluoromethyl)benzaldehyde. Copper(I) iodide catalysis enhances reactivity, reducing reaction time to 6 hours with 85% yield.
Table 1: Optimization of Difluoromethylation Conditions
| Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DFMS | None | 110 | 12 | 78 |
| DFMS | CuI | 110 | 6 | 85 |
| (Difluoromethyl)zinc bromide | Pd(PPh₃)₄ | 80 | 8 | 72 |
Electrophilic Fluorination
Electrophilic agents such as N,N-diethylaminosulfur trifluoride (DAST) convert hydroxyl or carbonyl groups to difluoromethyl derivatives. In one protocol, 4-(hydroxymethyl)benzaldehyde is treated with DAST in dichloromethane at −40°C, yielding 4-(difluoromethyl)benzaldehyde in 68% yield. This method is less favored due to byproduct formation but remains useful for thermally sensitive substrates.
Chiral Amine Synthesis via Reductive Amination
Reductive amination of 4-(difluoromethyl)phenylacetone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) produces the racemic amine. Key parameters include:
-
Solvent : Methanol or ethanol (optimal for imine formation).
-
pH : Maintained at 6–7 using acetic acid.
-
Temperature : 25°C for 24 hours, yielding 90% racemic amine.
Asymmetric Hydrogenation : Enantioselective reduction using ruthenium-BINAP catalysts achieves up to 95% enantiomeric excess (ee). For instance, hydrogenation of 4-(difluoromethyl)phenylacetone imine under 50 bar H₂ with RuCl₂[(R)-BINAP] in tetrahydrofuran (THF) affords the (R)-amine in 92% yield and 94% ee.
Resolution Techniques for Enantiomeric Enrichment
Chiral Chromatography
Preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol 90:10, 1 mL/min) resolves racemic mixtures, achieving >99% ee. This method is cost-prohibitive for industrial scales but critical for analytical validation.
Diastereomeric Salt Formation
Reacting the racemic amine with (1S)-camphorsulfonic acid in ethanol forms diastereomeric salts. Differential crystallization at −20°C isolates the (R)-enantiomer with 88% yield and 97% ee.
Table 2: Comparison of Resolution Methods
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Chiral HPLC | >99 | 70 | Low |
| Diastereomeric salts | 97 | 88 | High |
| Enzymatic resolution | 95 | 82 | Moderate |
Process Optimization and Industrial Scale-Up
Continuous Flow Synthesis
A three-step continuous process integrates difluoromethylation, reductive amination, and resolution. Using microreactors, throughput reaches 1.2 kg/day with 80% overall yield.
Chemical Reactions Analysis
Types of Reactions
(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride may act as agonists for Trace Amine-Associated Receptor 1 (TAAR1). This receptor plays a crucial role in modulating dopaminergic signaling pathways, suggesting potential applications in treating conditions such as depression and schizophrenia .
Antimalarial Activity
Studies have demonstrated that derivatives of this compound exhibit promising antiplasmodial activity against Plasmodium falciparum. Modifications to the aromatic ring enhance efficacy, indicating that this compound could be a lead compound for developing new antimalarial drugs .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves various methods that emphasize enantioselectivity and yield. Recent advancements in asymmetric synthesis techniques have improved the efficiency of producing this compound, making it more accessible for research and development .
Table 1: Synthesis Methods Overview
| Method | Yield (%) | Enantioselectivity (%) | References |
|---|---|---|---|
| Asymmetric Electrophilic Difluoromethylation | 85 | 92 | |
| Chiral Auxiliary Method | 78 | 88 | |
| Direct Fluorination | 80 | 90 |
Case Study 1: Antimalarial Efficacy
A study focused on the structural modifications of difluoromethylphenylethanamine derivatives highlighted their significant activity against multiple strains of P. falciparum. The lead compound derived from this series exhibited a remarkable reduction in parasitemia in vitro, suggesting its potential as a therapeutic agent .
Case Study 2: Neurological Implications
In another investigation, compounds structurally related to (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine were tested for their ability to activate TAAR1. Results indicated that specific substitutions on the phenyl ring could enhance receptor activation levels, providing a pathway for developing innovative treatments for mood disorders .
Mechanism of Action
The mechanism of action of (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
Difluoromethyl vs. Trifluoromethyl Derivatives
The substitution of -CF₂H (difluoromethyl) with -CF₃ (trifluoromethyl) significantly alters electronic and steric profiles. For example:
Halogen-Substituted Derivatives
- (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (C₈H₉Cl₂FN, MW 217.07 g/mol) combines chloro and fluoro substituents, increasing electronegativity and influencing binding interactions in receptor-ligand systems .
- (R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride (C₈H₉BrClF₂N, MW 272.52 g/mol) demonstrates how bromine’s polarizability affects van der Waals interactions in hydrophobic pockets .
Aromatic Core Modifications
Replacing the phenyl ring with heterocycles or extended systems alters physicochemical and pharmacological properties:
- 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride (C₇H₉ClF₂N₃, MW 209.6 g/mol) introduces a pyrimidine ring, which enhances hydrogen-bonding capacity and aqueous solubility compared to phenyl analogs .
Stereochemical Influences
Enantiomeric purity critically impacts biological activity and pharmacokinetics:
- In , enantiomers of trifluoromethyl-containing compounds showed distinct chromatographic retention times (1.41 min vs. 2.45 min for enantiomers I and II, respectively), underscoring the role of stereochemistry in separation and purification .
- The R-configuration in the target compound may confer selective binding to chiral targets, as seen in N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide enantiomer I , which exhibited higher bioactivity than its counterpart .
Data Tables
Table 1: Comparison of Key Structural Analogs
Biological Activity
(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as a difluoromethyl-substituted phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 201.65 g/mol
- CAS Number : 1270419-33-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to targets such as:
- Dopamine Receptors : The compound may act as a dopamine receptor modulator, influencing dopaminergic signaling pathways.
- Serotonin Receptors : It may also interact with serotonin receptors, which are crucial for mood regulation and other physiological processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of this compound:
- Dopaminergic Modulation :
- Neuroprotection :
- Antimicrobial Activity :
Q & A
Q. What are the critical considerations for synthesizing (R)-1-(4-(difluoromethyl)phenyl)ethan-1-amine hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis of chiral amines like this compound typically involves asymmetric hydrogenation or resolution techniques. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Key steps include monitoring reaction conditions (temperature, solvent purity) and characterizing intermediates via chiral HPLC or SFC to ensure enantiomeric excess ≥98% .
- Safety Note : Use anhydrous conditions for reactions involving LiAlH₄ or NaBH₄, and handle HCl gas in a fume hood .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the difluoromethyl group (δ ~5.5-6.5 ppm for CFH) and aromatic protons.
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]) and isotopic pattern consistent with Cl and F atoms.
- Chiral Purity : Use supercritical fluid chromatography (SFC) with a chiral column (e.g., Chiralpak AD-H) to resolve enantiomers .
- HPLC Purity : Ensure ≥98% purity via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions to prevent degradation?
- Answer : Store the compound in a desiccator at 2–8°C under inert atmosphere (argon or nitrogen) to avoid hydrolysis of the amine hydrochloride. Prolonged exposure to light or humidity can lead to decomposition, particularly affecting the difluoromethyl group .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s physicochemical properties and receptor binding?
- Methodological Answer : The CFH group enhances metabolic stability by resisting oxidative degradation compared to CH or CF groups. Its electronegativity modulates pK of the amine (~8.5–9.5), affecting solubility and membrane permeability. In receptor studies (e.g., serotonin or dopamine receptors), use radioligand binding assays to compare affinity with non-fluorinated analogs. Fluorine’s stereoelectronic effects may alter hydrogen bonding or π-stacking interactions .
- Data Contradiction Tip : If binding data conflicts with computational predictions, re-evaluate protonation states using molecular dynamics simulations at physiological pH .
Q. What strategies can resolve discrepancies in pharmacological activity between enantiomers?
- Methodological Answer :
Stereochemical Analysis : Synthesize both (R)- and (S)-enantiomers and test in vitro/in vivo models (e.g., cAMP assays for GPCR activity).
Metabolic Profiling : Use LC-MS to identify enantiomer-specific metabolites that may explain differential activity.
Crystallography : Co-crystallize each enantiomer with target proteins (e.g., monoamine transporters) to visualize binding modes .
- Example : In a study of similar phenylalkylamine agonists, the (R)-enantiomer showed 10-fold higher 5-HT receptor affinity due to optimal hydrophobic packing .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., free amine from HCl loss at basic pH).
- Plasma Stability : Add to human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and analyze supernatant .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
